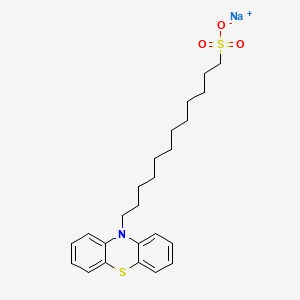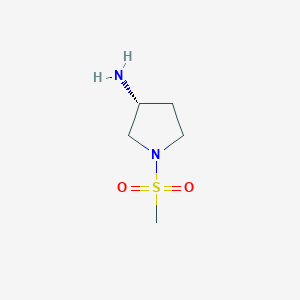
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of protein kinases and the modulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of several protein kinases, including Akt, ERK, and JNK. It has also been shown to modulate oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide in lab experiments is its potential therapeutic applications. It has shown promising results in various disease models, making it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This would provide a better understanding of its biochemical and physiological effects and aid in the development of therapeutic applications. Another direction is to explore its potential use in combination therapies for various diseases. Additionally, there is a need for more studies to investigate its safety and toxicity profile.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications. Several studies have investigated its role in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease research, it has been studied for its ability to reduce amyloid-beta aggregation, a hallmark of the disease. In Parkinson's disease research, it has been investigated for its neuroprotective effects.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-7-12(9)16-14(18)10-5-2-3-8-13(10)17/h2-8,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOKZSWLWVOQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)







![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)